molecular formula C14H9ClN2 B8652063 2-Chloro-3-phenyl-1,5-naphthyridine

2-Chloro-3-phenyl-1,5-naphthyridine

Cat. No. B8652063
M. Wt: 240.69 g/mol
InChI Key: UMOPUYJFLXEFEY-UHFFFAOYSA-N
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Patent
US07750151B2

Procedure details

3-Phenyl-1,5-naphthyridin-2-ol (3-4; 110 mg, 0.50 mmole) was taken up in CH3CN (3 mL). To this was added POCl3 (0.07 mL, 0.74 mmole) then the mixture was heated to reflux. After 3 hr POCl3 (0.07 mL, 0.74 mmole) was added and heating continued. After 3 hr POCl3 (0.15 mL) was added and heating continued. After 18 hr the mixture was cooled to 0° C. and diluted with saturated NaHCO3. After 15 min the mixture was warmed to RT and extracted with EtOAc (3×). The combined organic layers were dried (MgSO4), filtered through a plug of silica gel, and concentrated to give the title compound (3-5) as a light yellow solid: 1H-NMR (500 MHz, CDCl3) δ 9.02 (m, 1H), 8.38 (m, 2H), 7.69 (m, 1H), 7.59-7.49 (m, 5H).
Quantity
110 mg
Type
reactant
Reaction Step One
Name
Quantity
0.07 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.07 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.15 mL
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[C:8](O)=[N:9][C:10]3[C:15]([CH:16]=2)=[N:14][CH:13]=[CH:12][CH:11]=3)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O=P(Cl)(Cl)[Cl:20]>CC#N.C([O-])(O)=O.[Na+]>[Cl:20][C:8]1[C:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[CH:16][C:15]2[C:10](=[CH:11][CH:12]=[CH:13][N:14]=2)[N:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
110 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C(=NC2=CC=CN=C2C1)O
Step Two
Name
Quantity
0.07 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
Quantity
0.07 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Four
Name
Quantity
0.15 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Five
Name
Quantity
3 mL
Type
solvent
Smiles
CC#N
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
After 15 min the mixture was warmed to RT
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered through a plug of silica gel
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=CC=CN=C2C=C1C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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